Propanoyl chloride, 3-(phenylmethoxy)-
Overview
Description
Propanoyl chloride, 3-(phenylmethoxy)-, also known as 3-(benzyloxy)propanoyl chloride, is an organic molecule belonging to the class of acyl chlorides. It is not naturally occurring and is synthesized in a laboratory setting. The compound has a molecular formula of C10H11ClO2 and a molecular weight of 198.64 g/mol.
Preparation Methods
Propanoyl chloride, 3-(phenylmethoxy)-, is typically synthesized from 3-(benzyloxy)propanoic acid. The preparation involves the use of anhydrous dichloromethane (DCM) as a solvent and a cooling bath to maintain reaction conditions . The reaction is carried out in a round-bottomed flask equipped with a thermometer, nitrogen inlet and outlet, and a magnetic stirrer . The 3-(benzyloxy)propanoic acid is reacted with thionyl chloride (SOCl2) to produce the desired acyl chloride .
Chemical Reactions Analysis
Propanoyl chloride, 3-(phenylmethoxy)-, undergoes several types of chemical reactions, primarily due to the presence of the acyl chloride functional group. Some of the key reactions include:
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Nucleophilic Acylation: : This reaction involves the attack of a nucleophile on the carbonyl carbon of the acyl chloride. The chlorine atom is displaced, and a new bond is formed between the nucleophile and the carbonyl carbon. For example, its reaction with ethanol yields 3-(benzyloxy)propanoic acid ethyl ester. [ \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{COCl} + \text{CH}_3\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{COOCH}_2\text{CH}_3 + \text{HCl} ]
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Hydrolysis: : Acyl chlorides are susceptible to hydrolysis in the presence of water, resulting in the formation of the corresponding carboxylic acid and hydrochloric acid. [ \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{COCl} + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCH}_2\text{COOH} + \text{HCl} ]
Scientific Research Applications
Propanoyl chloride, 3-(phenylmethoxy)-, is primarily used as a reagent in organic synthesis. Its applications span various fields, including:
Chemistry: It is used to introduce the 3-(benzyloxy)propanoyl group into various organic molecules, facilitating the synthesis of complex organic compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other biologically relevant compounds.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, contributing to medicinal chemistry research.
Industry: The compound is utilized in the production of specialty chemicals and materials, enhancing the properties of industrial products.
Mechanism of Action
The mechanism of action of propanoyl chloride, 3-(phenylmethoxy)-, is primarily based on its reactivity as an acyl chloride. The presence of the electron-withdrawing chlorine atom and the carbonyl group makes the molecule susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, forming new bonds and introducing functional groups into other molecules.
Comparison with Similar Compounds
Propanoyl chloride, 3-(phenylmethoxy)-, can be compared with other acyl chlorides, such as propionyl chloride (propanoyl chloride) and benzoyl chloride. Some similar compounds include:
Propionyl chloride (Propanoyl chloride): This compound has a simpler structure with a molecular formula of C3H5ClO and is used as a reagent for organic synthesis.
Benzoyl chloride: This compound has a benzoyl group attached to the carbonyl carbon and is used in the synthesis of benzoyl derivatives.
The uniqueness of propanoyl chloride, 3-(phenylmethoxy)-, lies in the presence of the phenylmethoxy group, which imparts distinct reactivity and properties compared to other acyl chlorides.
Properties
IUPAC Name |
3-phenylmethoxypropanoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGNRXDOYOEFKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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